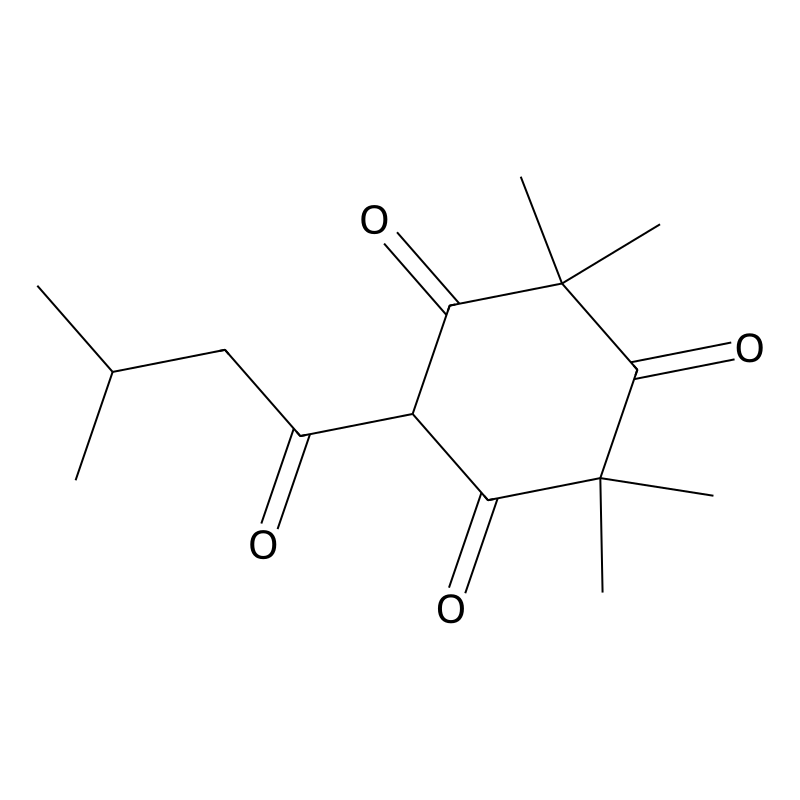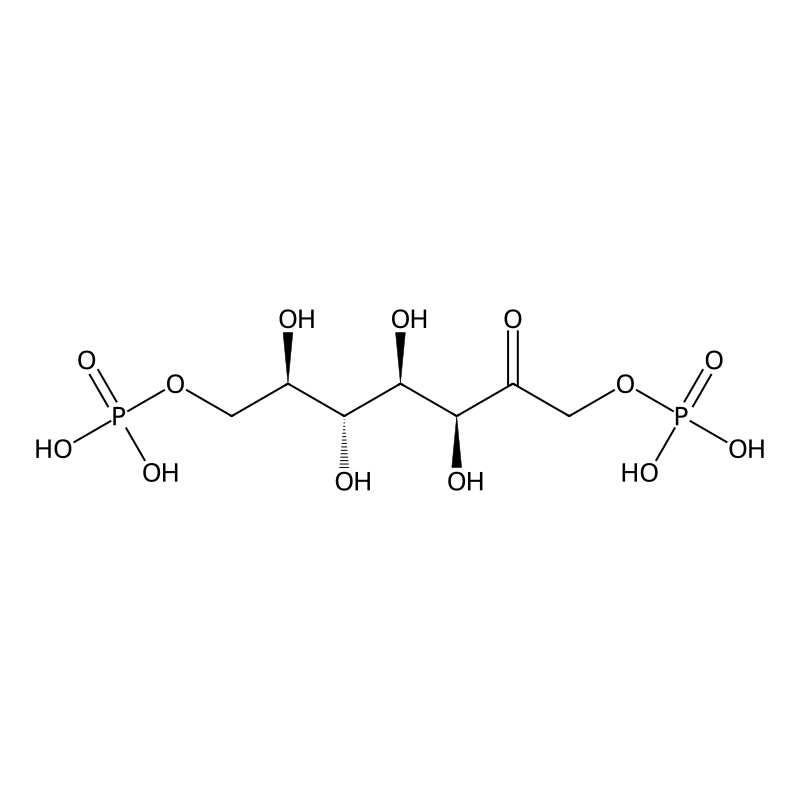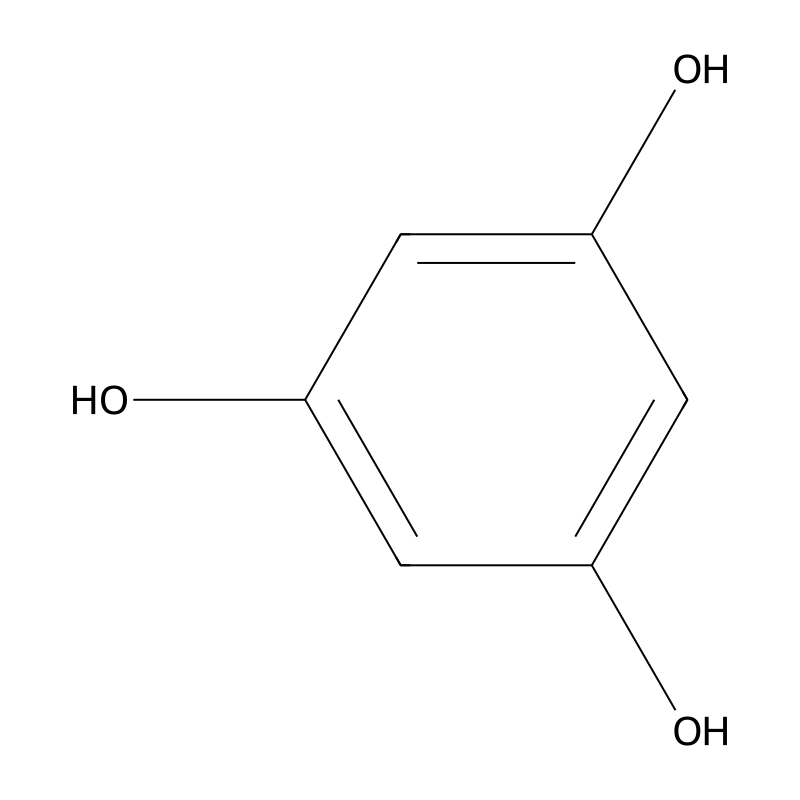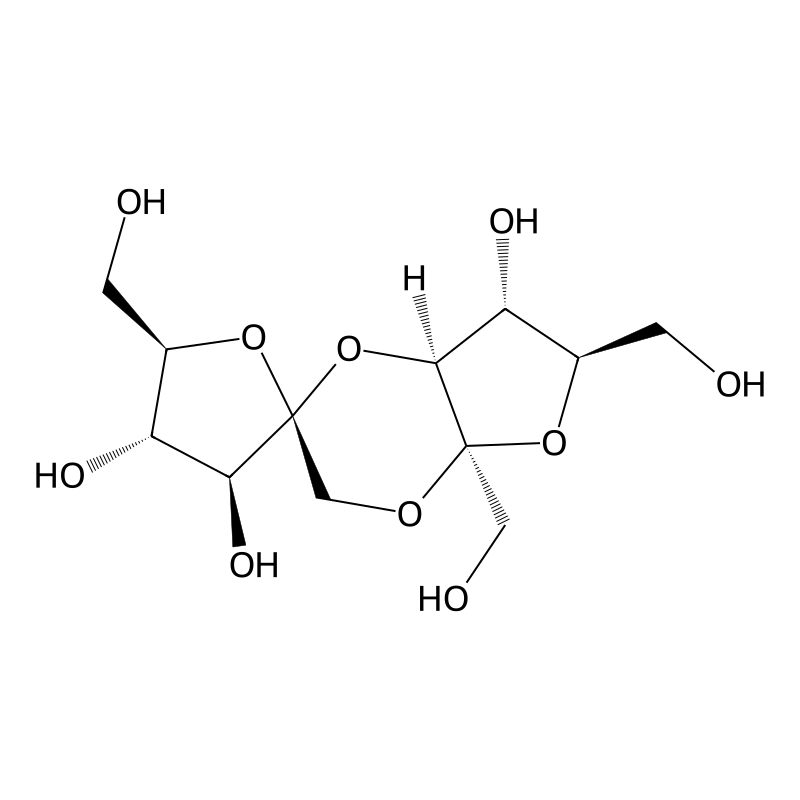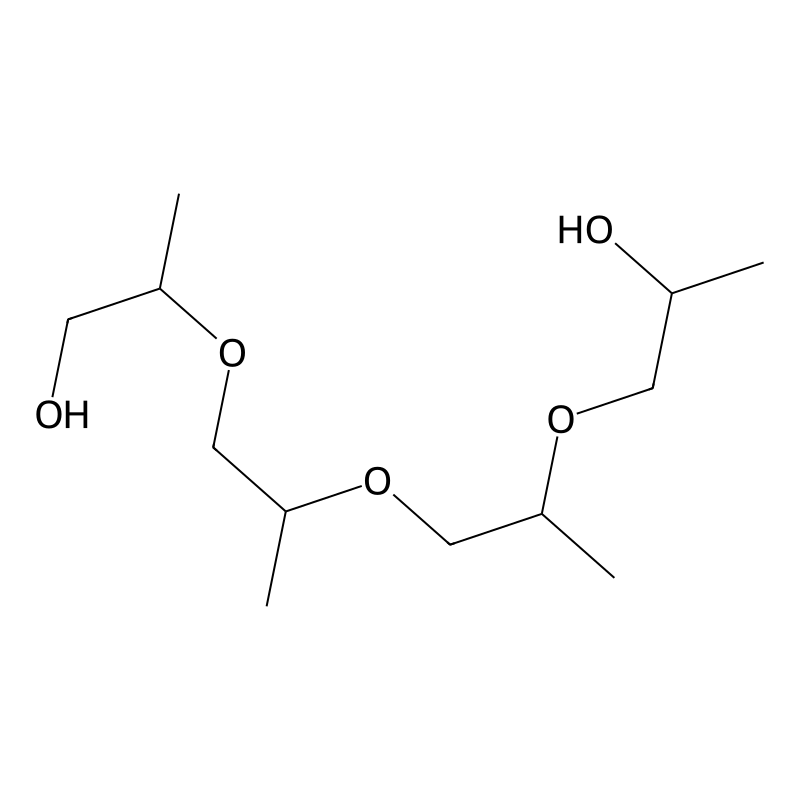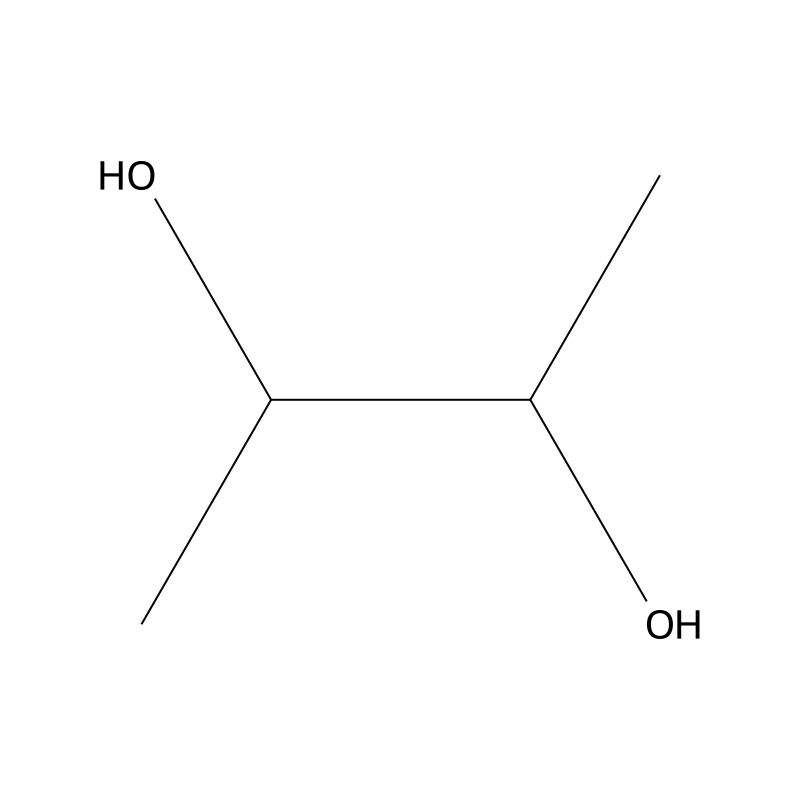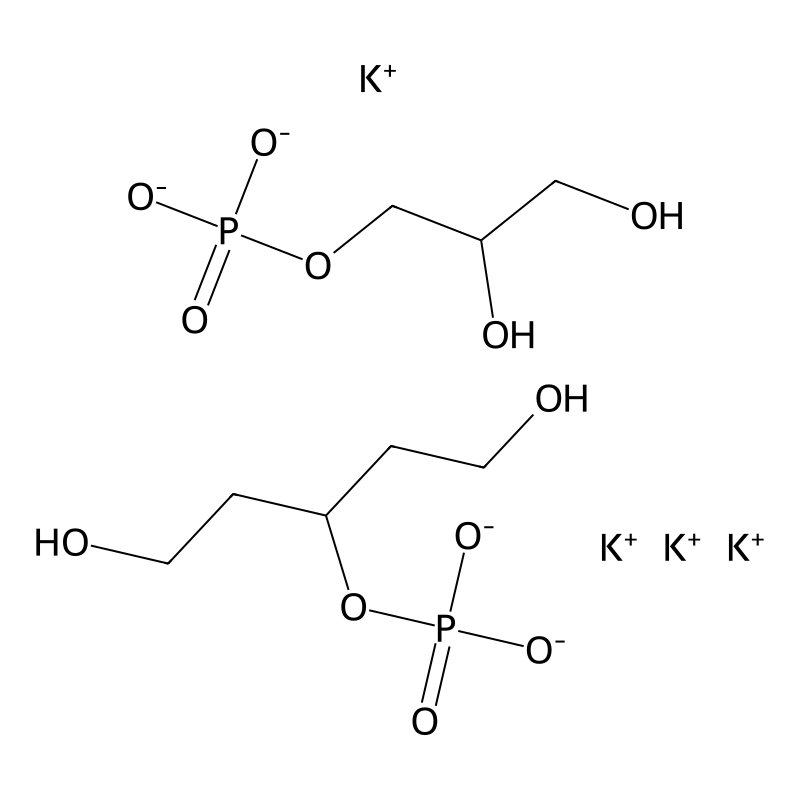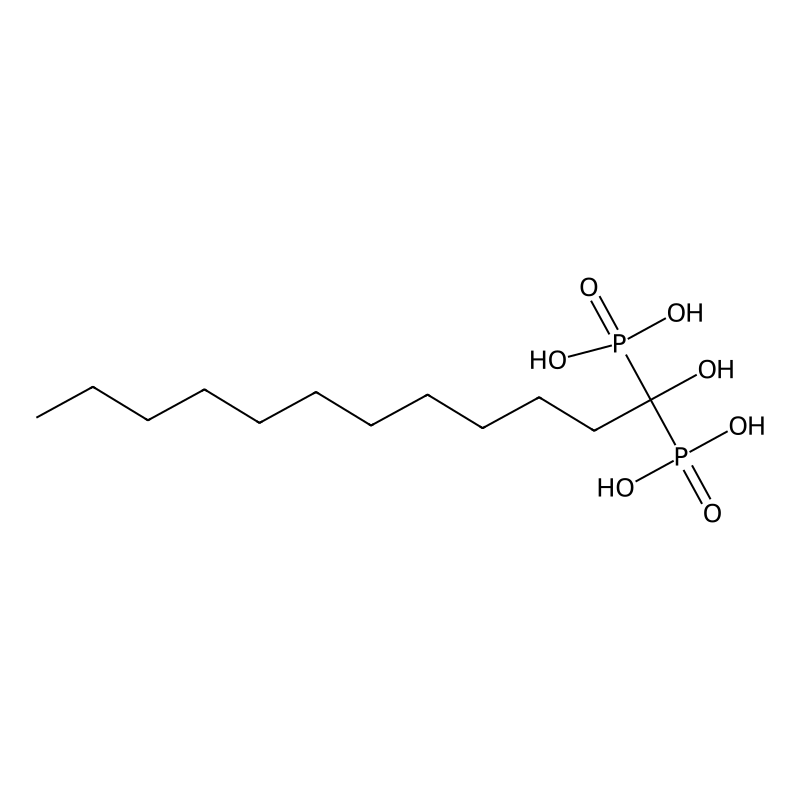(2R,3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one
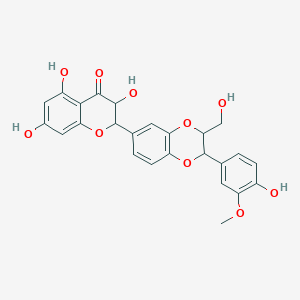
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
The compound (2R,3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one is a complex organic molecule featuring multiple hydroxyl groups and a benzodioxin moiety. Its intricate structure suggests potential for diverse biological activities due to the presence of phenolic and chromenone functionalities. The stereochemistry indicated by the (2R,3R) notation implies specific three-dimensional arrangements that can influence its reactivity and interactions with biological targets.
Hepatoprotective Potential
Similar to silybin, isosilybin exhibits potential hepatoprotective (liver-protective) properties. Studies suggest it may:
- Reduce oxidative stress: Isosilybin's antioxidant activity may help combat the harmful effects of free radicals in the liver, potentially protecting against liver damage [].
- Promote liver cell regeneration: Research indicates that isosilybin may stimulate the growth and proliferation of healthy liver cells [].
- Inhibit inflammation: Studies suggest isosilybin might possess anti-inflammatory properties that could be beneficial in alleviating liver inflammation [].
It's important to note that most of this research is conducted in pre-clinical settings using cell cultures or animal models. While these findings are encouraging, further clinical trials are necessary to confirm the effectiveness and safety of isosilybin for liver protection in humans.
Anticancer Properties
Isosilybin has shown promising results in some pre-clinical studies investigating its potential anti-cancer properties. These studies suggest that isosilybin might:
- Induce apoptosis (programmed cell death) in cancer cells: Research indicates that isosilybin may trigger the self-destruction of cancer cells through various mechanisms [].
- Suppress tumor growth and angiogenesis (formation of new blood vessels): Studies suggest that isosilybin might inhibit the growth and proliferation of cancer cells and hinder the formation of new blood vessels that tumors require for growth [].
Other Applications
Isosilybin is being explored in various other areas of scientific research, including:
- Neuroprotective effects: Studies suggest that isosilybin may have potential benefits for neurodegenerative diseases like Alzheimer's and Parkinson's due to its antioxidant and anti-inflammatory properties [].
- Cardioprotective effects: Research suggests that isosilybin might exert protective effects on the heart by reducing inflammation and oxidative stress [].
The chemical behavior of this compound is likely influenced by its hydroxyl groups, which can participate in various reactions including:
- Oxidation-Reduction Reactions: Hydroxyl groups can be oxidized to carbonyls or reduced from ketones.
- Esterification: Hydroxyl groups can react with carboxylic acids to form esters.
- Substitution Reactions: The presence of functional groups allows for nucleophilic substitutions.
These reactions are mediated by enzymes in biological systems, which can enhance the compound's bioavailability and efficacy in therapeutic applications
Research indicates that compounds with similar structures often exhibit significant biological activities such as: The biological activity is often assessed using various in vitro assays to establish efficacy against specific targets
Synthesis of this compound can be approached through several methods: Each method may vary in yield and purity depending on the complexity of the synthetic pathway . The applications of this compound span various fields: These applications highlight the compound's versatility and potential market value
Interaction studies are crucial for understanding how this compound interacts with biological macromolecules: Such studies contribute to elucidating the pharmacodynamics and pharmacokinetics of the compound . Several compounds share structural features with (2R,3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one. Here are a few notable examples: These compounds demonstrate varying degrees of biological activity and therapeutic potential while sharing common structural motifs that enhance their bioactivity . Irritant
Compound Name Structure Features Unique Properties Quercetin Flavonoid with multiple hydroxyls Strong antioxidant and anti-inflammatory effects Resveratrol Stilbene structure with hydroxyls Known for cardiovascular benefits Curcumin Diarylheptanoid with phenolic groups Exhibits anti-cancer properties
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Melting Point
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]
Pictograms

Other CAS
Wikipedia
Dates
Explore Compound Types
